Boc-Aminoxy-PEG4-OH is a specialized compound that combines a polyethylene glycol (PEG) backbone with a tert-butoxycarbonyl (Boc)-protected aminooxy group and a hydroxyl group. This compound is significant in bioconjugation chemistry due to its ability to form stable oxime linkages with carbonyl-containing molecules, enhancing solubility and biocompatibility in aqueous environments. The hydrophilic nature of the PEG spacer makes it particularly useful for various biological applications, including drug delivery and protein degradation systems, such as PROTACs (Proteolysis Targeting Chimeras) .
Boc-Aminoxy-PEG4-OH is classified as a PEG derivative, specifically designed for use in chemical synthesis and biological applications. It is commercially available from various suppliers, including BenchChem and Smolecule, which offer it with high purity levels suitable for research purposes .
The synthesis of Boc-Aminoxy-PEG4-OH involves several key steps:
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. This includes bulk synthesis of intermediates, followed by purification through chromatography and rigorous quality control measures to ensure high purity .
The molecular structure of Boc-Aminoxy-PEG4-OH can be described as follows:
The presence of the PEG chain significantly contributes to its hydrophilicity, while the aminooxy functionality allows for selective reactions with carbonyl compounds .
Boc-Aminoxy-PEG4-OH participates in several key chemical reactions:
The mechanism of action for Boc-Aminoxy-PEG4-OH primarily involves the formation of stable oxime linkages with carbonyl groups. Upon deprotection, the aminooxy functionality becomes reactive, allowing it to form covalent bonds with target biomolecules. This process facilitates selective protein degradation by forming a ternary complex with E3 ubiquitin ligase and target proteins, marking them for degradation via the proteasome system .
Relevant analyses indicate that Boc-Aminoxy-PEG4-OH maintains its integrity under various experimental conditions typical in biological research .
Boc-Aminoxy-PEG4-OH finds extensive applications across multiple scientific domains:
The systematic identity of Boc-Aminoxy-PEG4-OH is defined by the IUPAC name: tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)carbamate. This nomenclature precisely describes its structural hierarchy: a Boc group attached to a nitrogen atom connected to a tetraethylene glycol chain terminated with a hydroxyl group. Its molecular formula is C₁₃H₂₇NO₇, corresponding to a molecular weight of 309.36 g/mol [3] [8]. The compound typically presents as a pale yellow to colorless viscous liquid or low-melting solid (storage recommendations: -20°C for long-term stability) with ≥95% purity in commercial supplies [4] [8]. The terminal hydroxyl group contributes to its solubility in polar organic solvents (e.g., DMSO) and aqueous media, a property critical for biological applications [3].
Table 1: Molecular Specifications of Boc-Aminoxy-PEG4-OH
Property | Value |
---|---|
CAS Registry Number | 918132-14-6 |
Molecular Formula | C₁₃H₂₇NO₇ |
Exact Mass | 309.1788 g/mol |
Molecular Weight | 309.36 g/mol |
Elemental Composition | C: 50.47%; H: 8.80%; N: 4.53%; O: 36.20% |
Canonical SMILES | O=C(OC(C)(C)C)NOCCOCCOCCOCCO |
InChIKey | CHEZAYNNNOMTTB-UHFFFAOYSA-N |
Purity (Typical) | ≥95% |
Appearance | Pale yellow to colorless viscous liquid |
The molecular architecture of Boc-Aminoxy-PEG4-OH comprises three functionally distinct regions that synergize to enable its bioconjugation utility:
Boc-Protected Aminooxy Group (-ONHBoc): The Boc group (tert-butoxycarbonyl) masks the nucleophilic aminooxy functionality (-ONH₂), preventing premature reactions during synthesis or storage. Deprotection occurs rapidly under mild acidic conditions (e.g., trifluoroacetic acid), liberating the aminooxy group for subsequent conjugation. This deprotected species reacts selectively with carbonyl groups (aldehydes or ketones) to form stable oxime bonds (C=N). In the presence of reductants like sodium cyanoborohydride, these bonds reduce to stable hydroxylamine linkages (C-N), enhancing in vivo stability [2] [3] [9].
PEG4 Spacer ([-OCH₂CH₂]₄-): The tetraethylene glycol unit provides a 15-atom hydrophilic bridge between functional termini. This spacer confers crucial advantages:
Table 2: Functional Group Characteristics and Reactivity
Functional Group | Chemical Role | Reactivity/Bioconjugation Utility |
---|---|---|
Boc-Aminooxy (-ONHBoc) | Protected nucleophile | Deprotection → aminooxy; reacts with aldehydes/ketones to form oximes |
PEG4 Spacer | Hydrophilic linker | Enhances solubility; reduces steric hindrance; improves pharmacokinetics |
Terminal Hydroxyl (-OH) | Derivatization handle | Convertible to esters, acids, halides; attaches drugs/reporter groups |
Table 3: Comparison of Boc-Aminoxy-PEG4-OH with Related Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
---|---|---|---|---|---|
Boc-Aminoxy-PEG4-OH | 918132-14-6 | C₁₃H₂₇NO₇ | 309.36 | -ONHBoc, PEG4, -OH | PROTACs, drug conjugation |
Boc-aminoxy-PEG4-acid | 2062663-68-5 | C₁₆H₃₁NO₉ | 381.42 | -ONHBoc, PEG4, -COOH | Peptide coupling, solid supports |
t-Boc-Aminooxy-PEG4-amine | 2496687-02-4 | Not Provided | Not Provided | -ONHBoc, PEG4, -NH₂ | Crosslinking, bifunctional agents |
Aminooxy-PEG4-NHBoc | Not Provided | C₁₅H₃₂N₂O₇ | 352.43 | -ONH₂, PEG4, -NHBoc | Aldehyde/ketone bioconjugation |
The evolution of Boc-Aminoxy-PEG4-OH is intertwined with key advancements in PEG chemistry and bioconjugation techniques:
Early PEGylation (1970s-1990s): Initial PEGylation focused on attaching simple linear or branched PEG chains (typically >10 kDa) to proteins like interferon or asparaginase via lysine ε-amines or cysteine thiols. These conjugates used NHS esters or maleimides but lacked controlled site-specificity and often compromised bioactivity due to steric blocking [10].
Heterobifunctional Crosslinkers (1990s-2000s): To improve conjugation control, heterobifunctional PEG linkers emerged, featuring distinct reactive groups at each terminus (e.g., NHS-maleimide, alkyne-azide). While enabling sequential conjugation, these often suffered from hydrolysis sensitivity (NHS esters) or required cytotoxic catalysts (CuAAC "click" chemistry) [2] [10].
Aminooxy Chemistry Renaissance (2000s-Present): Aminooxy groups gained prominence due to their bioorthogonal reactivity with carbonyls under physiological pH (4–7) without catalysts. Unlike earlier methods, oxime ligation offered excellent selectivity over endogenous amino acids. Integrating PEG spacers like PEG4 addressed solubility issues while minimizing immunogenicity compared to larger PEGs. The Boc-protection strategy further enhanced reagent stability during synthesis and storage [2] [3] [10].
Modern Refinements: Contemporary derivatives like Boc-Aminoxy-PEG4-OH represent optimized iterations balancing molecular weight, spacer length, solubility enhancement, and controlled reactivity. The PEG4 length (~16 atoms) provides an optimal balance between flexibility/solubility gain and minimal pharmacokinetic perturbation [2] [8].
Boc-Aminoxy-PEG4-OH serves as a versatile molecular "connector" in cutting-edge therapeutic and diagnostic platforms:
PROTAC Synthesis: As a critical linker in proteolysis-targeting chimeras (PROTACs), Boc-Aminoxy-PEG4-OH connects E3 ubiquitin ligase ligands to target protein ligands. Its hydrophilic nature counters the hydrophobicity of typical PROTAC components, improving cellular permeability and solubility. The aminooxy group enables conjugation to ketone-functionalized ligands via oxime bonds, while the hydroxyl allows derivatization to acids or other handles for ligand attachment. This facilitates the development of heterobifunctional molecules that induce targeted protein degradation [4].
pH-Responsive Drug Delivery: The oxime bond formed between the deprotected aminooxy group and aldehyde-containing drugs (e.g., aldophosphamide derivatives) exhibits pH-dependent stability. It remains stable at physiological pH (7.4) but hydrolyzes selectively in acidic tumor microenvironments or endosomes (pH 5.0–6.5), enabling targeted payload release. The PEG4 spacer ensures optimal distance between the drug and antibody in antibody-drug conjugates (ADCs), maximizing efficacy [3] [8].
Stable Bioconjugates for Imaging: The hydroxyl terminus facilitates attachment of fluorophores or radionuclide chelators. For instance, conjugating a DOTA chelator via the hydroxyl allows ^64^Cu labeling for PET imaging. The resulting oxime-linked conjugates exhibit superior in vivo stability compared to those formed with ester or hydrazone linkers, minimizing tracer leakage and background noise [3] [9].
Biomaterial Engineering: In hydrogels and smart materials, Boc-Aminoxy-PEG4-OH serves as a crosslinker. Its aminooxy group reacts with aldehyde-modified hyaluronic acid or collagen, forming hydrolytically degradable oxime networks. The PEG4 spacer modulates mesh size and swelling behavior, enabling precise control over drug release kinetics and mechanical properties in tissue engineering scaffolds [3].
Table 4: Key Applications and Technical Advantages of Boc-Aminoxy-PEG4-OH
Application Domain | Conjugation Strategy | Functional Advantage | Technical Benefit |
---|---|---|---|
PROTACs | Link between E3 ligase ligand & target warhead | Hydrophilicity counters PROTAC hydrophobicity | Enhanced cellular uptake; reduced aggregation |
pH-Sensitive ADCs | Oxime bond with aldehyde-bearing cytotoxics | Acid-labile oxime cleavage in tumors/endosomes | Tumor-selective drug activation; improved safety |
Radiopharmaceuticals | Hydroxyl-linked chelator + oxime-linked targeting moiety | Stable oxime bond in vivo | High target-to-background ratio; low off-target signal |
Hydrogel Crosslinking | Oxime bonds between PEG & aldehyde-functionalized polymers | Tunable degradation via pH & crosslink density | Controlled growth factor/drug release; biocompatibility |
Boc-Aminoxy-PEG4-OH exemplifies the sophisticated molecular design achievable through convergent advances in protective group chemistry, PEG spacer technology, and bioorthogonal ligation. Its continued adoption underscores its critical role in generating next-generation bioconjugates where solubility, controlled reactivity, and linkage stability are paramount. Future developments will likely exploit its modularity for increasingly complex architectures like multi-arm PEGs and dual-warhead conjugates [2] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7